2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide
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Overview
Description
2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a dichlorophenyl-furan moiety, and a quinolinyl-acrylamide framework. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 2,5-dichlorophenyl-substituted compound.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the acrylamide moiety: The acrylamide moiety can be formed through a condensation reaction between an appropriate amine and an acrylate derivative.
Coupling with quinoline: The final step involves coupling the quinoline moiety with the acrylamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include nucleophiles like sodium methoxide (NaOMe) and electrophiles like bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group may yield primary amines.
Scientific Research Applications
2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The cyano group and quinoline moiety are known to participate in interactions with biological macromolecules, potentially leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(5-phenylfuran-2-yl)-N-(quinolin-8-yl)acrylamide: Lacks the dichloro substitution on the phenyl ring.
2-cyano-3-(5-(2-chlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide: Has only one chlorine substitution on the phenyl ring.
2-cyano-3-(5-(2,5-dimethylphenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide: Substitutes methyl groups instead of chlorine on the phenyl ring.
Uniqueness
The presence of the dichlorophenyl group in 2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDKBSLEHFRKGG-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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